molecular formula C17H26N4O3 B2979479 N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049468-84-9

N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2979479
CAS No.: 1049468-84-9
M. Wt: 334.42
InChI Key: HSXSWTNZAABOSI-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the reaction of 2-methoxyethanol with ethylene dichloride to form N1-(2-methoxyethyl)ethane-1,2-diamine. This intermediate is then reacted with phenylpiperazine to introduce the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Introduction of various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.

Medicine: The compound may be explored for its therapeutic properties, including its potential use as a drug candidate for various diseases.

Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to desired biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-methoxyethyl)ethane-1,2-diamine

  • N1-(2-methoxyethyl)benzene-1,2-diamine

  • Other oxalamide derivatives

Uniqueness: N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide stands out due to its specific structural features, such as the presence of the phenylpiperazine group, which can influence its reactivity and biological activity.

This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-24-14-8-19-17(23)16(22)18-7-9-20-10-12-21(13-11-20)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXSWTNZAABOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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